(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine
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Overview
Description
(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methanamine group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propan-2-yl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursorsThe reaction conditions often involve the use of ethanol as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of transition-metal catalysts and photoredox reactions to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Propan-2-yl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simple five-membered ring with two nitrogen atoms.
Indole: A bicyclic compound containing a benzene ring fused to a pyrazole ring.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms.
Uniqueness
(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for further functionalization, making it a versatile intermediate in various synthetic pathways .
Biological Activity
(4-Propan-2-yl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative notable for its unique structural features, which confer distinct biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly through its anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to the class of pyrazoles, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a methanamine group attached to the pyrazole ring, enhancing its reactivity and potential for further functionalization.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways by modulating enzyme activity related to inflammation, such as cyclooxygenase (COX) enzymes .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat various pathogens, showing promising results against both bacterial and fungal strains .
- Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines, suggesting its utility in cancer therapy .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory responses, thereby reducing inflammation.
- Receptor Modulation : It may interact with various receptors, altering cellular signaling pathways that lead to therapeutic effects.
Anti-inflammatory Studies
A recent study demonstrated that derivatives of pyrazole, including this compound, showed significant anti-inflammatory effects in vitro. The inhibition of NF-kB/AP-1 signaling pathways was particularly notable, with IC50 values indicating effective dose-response relationships .
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | <50 | Anti-inflammatory |
Pyrazole Derivative A | 30.1 | Anti-inflammatory |
Pyrazole Derivative B | 4.8 | Anti-inflammatory |
Antimicrobial Activity
In antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined to assess efficacy.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Cytotoxicity Evaluation
In cancer research, the compound was tested against several cell lines, including MCF7 and NCI-H460. The results indicated significant cytotoxicity with IC50 values suggesting potential for further development as an anticancer agent.
Cell Line | IC50 (μM) |
---|---|
MCF7 | 12.50 |
NCI-H460 | 42.30 |
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a pyrazole derivative similar to this compound reported significant reductions in inflammatory markers in patients with rheumatoid arthritis.
- Case Study 2 : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
(4-propan-2-yl-1H-pyrazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)6-4-9-10-7(6)3-8/h4-5H,3,8H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWKFOCVXIACGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NN=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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